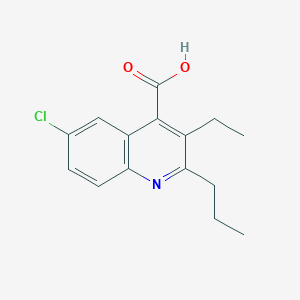
6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid derivatives involves multiple steps, starting from readily available materials. For instance, 3-substituted octahydrobenzo[g]quinolines, important intermediates, are synthesized through a short, efficient process suitable for large-scale manufacturing, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester (Bänziger, Cercus, Stampfer, & Sunay, 2000). Additionally, novel synthesis methods for quinoline derivatives involve one-pot operations that tolerate a wide range of substituents, demonstrating the versatility and efficiency of these synthetic approaches (Li, Wang, & Zou, 2017).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is often characterized by the presence of a quinoline nucleus with various substituents that influence the compound's chemical behavior and activity. For example, the structure of ethyl 6-chloro-2-eth-oxy-quinoline-4-carboxylate features an intramolecular C-H⋯O hydrogen bond forming an S(6) graph-set motif, with the molecule being essentially planar (Bouzian, Karrouchi, Anouar, Bouhfid, Arshad, & Essassi, 2019).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further modification. For example, the Vilsmeier-Haack reaction has been used to synthesize novel quinoline derivatives, demonstrating their susceptibility to electrophilic substitution and the possibility of introducing diverse functional groups (Ibrahim, Hassanin, Abbas, & Badran, 2013).
Scientific Research Applications
Quinoline Derivatives and Their Applications
Quinoline and its derivatives have been extensively studied for their diverse applications across various fields of scientific research. While the exact compound "6-chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid" was not directly referenced, understanding the applications and research around quinoline derivatives can provide insights into the potential areas of interest for similar compounds.
Anticorrosive Applications
Quinoline derivatives demonstrate effectiveness as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with metallic surfaces. This property is particularly useful in protecting metals against corrosion, highlighting their potential in industrial applications and material science (Verma et al., 2020).
Biotechnological Applications
Quinoline derivatives are also explored in biotechnological applications, including their use as microbial inhibitors in biorenewable chemical production. Their inhibitory effects on microbes, akin to those of carboxylic acids used as food preservatives, are of interest for developing robust microbial strains for industrial processes (Jarboe et al., 2013).
Environmental and Soil Science
The sorption behavior of veterinary pharmaceuticals, which may include quinoline derivatives, in soils has been reviewed, indicating a wide range of mobility and highlighting the significant role of hydrophobicity-independent mechanisms such as cation exchange and surface complexation in their adsorption processes. This suggests potential environmental impacts and considerations for the use of such compounds (Tolls, 2001).
properties
IUPAC Name |
6-chloro-3-ethyl-2-propylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2/c1-3-5-12-10(4-2)14(15(18)19)11-8-9(16)6-7-13(11)17-12/h6-8H,3-5H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPNQMCPAPXSBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C=C(C=C2)Cl)C(=C1CC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-3-ethyl-2-propyl-4-quinolinecarboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B5558168.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)


![4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzoic acid](/img/structure/B5558218.png)
![2-(3-methoxypropyl)-9-(3-phenyl-1,2,4-oxadiazol-5-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558222.png)
![6-methyl-2-[(3-methylphenyl)amino]-4-pyrimidinecarboxylic acid](/img/structure/B5558227.png)
![1-{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-phenyl-4-piperidinol](/img/structure/B5558241.png)
![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5558247.png)
![N-[2-(methylthio)-1,3-benzothiazol-6-yl]-3-phenylpropanamide](/img/structure/B5558257.png)
![(1S*,5R*)-6-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5558266.png)